Itraconazole Impurity C

Übersicht

Beschreibung

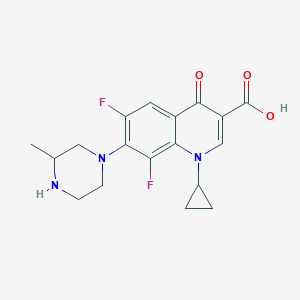

Itraconazole Impurity C, also known as ITC, is an impurity found in the antifungal drug itraconazole. Itraconazole is a triazole antifungal agent used to treat fungal infections, including those caused by Aspergillus and Candida species. ITC is a metabolite of itraconazole, and is believed to be responsible for the adverse effects associated with the drug.

Wissenschaftliche Forschungsanwendungen

- Itraconazole (ITZ) is a triazole antifungal agent with broad-spectrum activity against fungal infections . It inhibits ergosterol synthesis by interacting with the fungal 14 alpha-demethylase substrate-binding sites, thus preventing the conversion of lanosterol to ergosterol .

- To enhance its antifungal activity, researchers have developed Itraconazole Transferosomes-Loaded HPMC Hydrogel . These transferosomes (ITZ-TFS) overcome the skin barrier when applied topically. The hydrogel formulation improves skin permeability and drug release .

- Method : ITZ-TFSs are prepared using thin lipid film hydration technique with surfactants (sodium lauryl sulfate and sodium deoxycholate). The optimized formula is then incorporated into an HPMC gel base .

- Researchers have explored nanocrystals to enhance the dissolution and oral absorption of ITZ. An endogenous small-molecule surfactant stabilizes the nanocrystals, improving their bioavailability .

- Method : Nanocrystals are prepared with the surfactant, leading to increased dissolution and better absorption .

Antifungal Activity

Nanocrystals for Oral Absorption

Vaginal Nanosuspension-Based Gel

Wirkmechanismus

Target of Action

Propyl Itraconazole, also known as Itraconazole Impurity C, primarily targets fungal cytochrome P450 enzyme 14α-demethylase . This enzyme plays a crucial role in the biosynthesis of ergosterol, a vital component of fungal cell membranes .

Mode of Action

The compound interacts with its target by forming a complex with the active site, or the haem iron, of the fungal enzyme . This interaction inhibits the function of 14α-demethylase, thereby disrupting the conversion of lanosterol to ergosterol . The resulting deficiency in ergosterol disrupts the integrity of the fungal cell membrane, leading to cell death .

Biochemical Pathways

The primary biochemical pathway affected by Propyl Itraconazole is the ergosterol biosynthesis pathway in fungi . By inhibiting 14α-demethylase, the compound prevents the conversion of lanosterol to ergosterol . This disruption can lead to an accumulation of toxic methylated sterol intermediates and a decrease in ergosterol levels, causing increased membrane fluidity and permeability, and ultimately, fungal cell death .

Pharmacokinetics

Propyl Itraconazole is metabolized in the liver, and it is a substrate and inhibitor of cytochrome P450 (CYP) isoenzymes . This means it is involved in numerous drug-drug interactions . The terminal half-life of Itraconazole generally ranges from 16 to 28 hours after a single dose and increases to 34 to 42 hours with repeated dosing . The metabolite of Itraconazole is excreted from the plasma more rapidly than the parent compound .

Result of Action

The molecular and cellular effects of Propyl Itraconazole’s action include the inhibition of cell proliferation and induction of G1-phase cell-cycle arrest in certain cancer cell lines . It has been found to downregulate protein kinase AKT phosphorylation, decrease the phosphorylation of downstream ribosomal protein S6, and reduce the transcriptional expression of the upstream receptor tyrosine kinase HER2 .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Propyl Itraconazole. For instance, the presence of other drugs metabolized by the same CYP enzymes can affect the metabolism and efficacy of Propyl Itraconazole due to potential drug-drug interactions . Additionally, patient-specific factors such as liver function can impact the metabolism and effectiveness of the drug .

Eigenschaften

IUPAC Name |

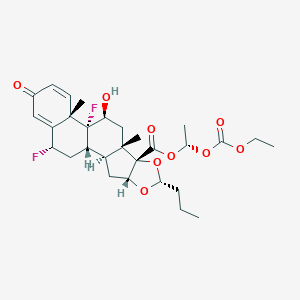

4-[4-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-propyl-1,2,4-triazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H36Cl2N8O4/c1-2-13-44-33(45)43(24-39-44)28-6-4-26(5-7-28)40-14-16-41(17-15-40)27-8-10-29(11-9-27)46-19-30-20-47-34(48-30,21-42-23-37-22-38-42)31-12-3-25(35)18-32(31)36/h3-12,18,22-24,30H,2,13-17,19-21H2,1H3/t30-,34-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAKXPLQZZCVGBG-NHZFLZHXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@H]5CO[C@](O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H36Cl2N8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30512146 | |

| Record name | 4-(4-{4-[4-({(2R,4S)-2-(2,4-Dichlorophenyl)-2-[(1H-1,2,4-triazol-1-yl)methyl]-1,3-dioxolan-4-yl}methoxy)phenyl]piperazin-1-yl}phenyl)-2-propyl-2,4-dihydro-3H-1,2,4-triazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30512146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

691.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Itraconazole Impurity C | |

CAS RN |

74855-91-7 | |

| Record name | 4-(4-{4-[4-({(2R,4S)-2-(2,4-Dichlorophenyl)-2-[(1H-1,2,4-triazol-1-yl)methyl]-1,3-dioxolan-4-yl}methoxy)phenyl]piperazin-1-yl}phenyl)-2-propyl-2,4-dihydro-3H-1,2,4-triazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30512146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride](/img/structure/B193911.png)

![benzhydryl (6R,7R)-3-methylsulfonyloxy-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B193919.png)